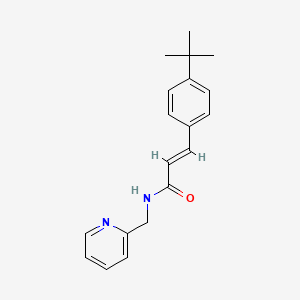
tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate (TMICT) is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has shown potential as a building block for the synthesis of various compounds, including biologically active molecules. tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has also been used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate acts as a cyclopropane-based building block in various chemical reactions. It can undergo ring-opening reactions to produce a range of products. tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has also been shown to exhibit unique reactivity in certain reactions, making it a valuable tool in organic synthesis.
Biochemical and Physiological Effects
tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and has low cytotoxicity. It has also been shown to have low skin irritation potential, making it a promising candidate for use in cosmetic and personal care products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has several advantages for lab experiments, including its ease of synthesis, chemical stability, and unique reactivity. However, its limited availability and high cost can be a limitation for some research applications.
Direcciones Futuras
There are several future directions for tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate research. One potential area of research is the development of new synthetic methodologies using tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate as a building block. Another area of research is the exploration of tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate's potential applications in drug discovery and development.
Conclusion
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate is a cyclopropane-based compound that has shown potential in various scientific research applications. Its unique chemical structure and properties make it a valuable tool in organic synthesis and a promising candidate for use in drug discovery and development. Further research is needed to fully explore its potential applications and limitations.
Métodos De Síntesis
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate can be synthesized using a simple and efficient method involving the reaction between cyclopropanecarboxylic acid and isobutyl alcohol in the presence of a catalyst. The resulting product is then treated with dimethyl sulfate and sodium hydroxide to obtain tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate. This synthesis method has been extensively studied and optimized to produce high yields of tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate.
Propiedades
IUPAC Name |
tetramethyl 3-(2-methylpropyl)cyclopropane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8/c1-8(2)7-9-14(10(16)20-3,11(17)21-4)15(9,12(18)22-5)13(19)23-6/h8-9H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXMPMLQBIHACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 3-(2-methylpropyl)cyclopropane-1,1,2,2-tetracarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

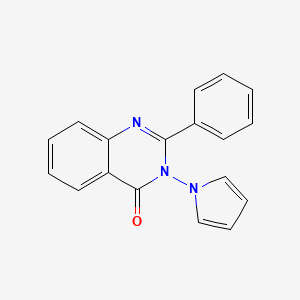

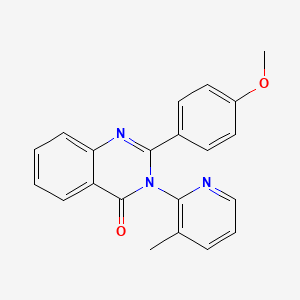
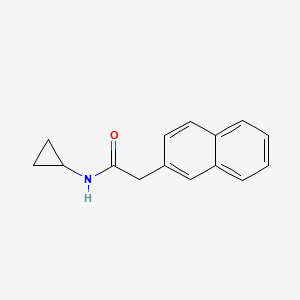
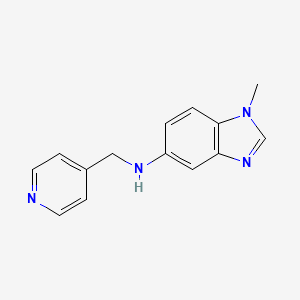
![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)
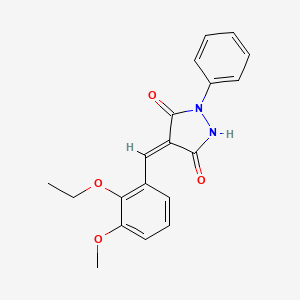
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)
